2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C8H12N2·HCl . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine.
Alkylation: The 3-methylpyridine undergoes alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like sodium hydride.
Reduction: The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to form 2-(3-Methylpyridin-2-yl)ethan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: The major products are often oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Chemistry:
2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology:
In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It is also used in the development of new drugs and therapeutic agents.
Medicine:
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(2-Methylpyridin-3-yl)ethan-1-amine
- 1-(3-Methylpyridin-2-yl)ethan-1-amine
Comparison:
Compared to similar compounds, 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride has unique structural features that influence its reactivity and interactions. For example, the position of the methyl group on the pyridine ring can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
Biological Activity
2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride, a derivative of pyridine, has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties and interactions with neurotransmitter systems. This article explores the compound's synthesis, biological activity, and relevant case studies.
The compound has the chemical formula C9H14N2·HCl and a molecular weight of approximately 178.68 g/mol. It is characterized by a pyridine ring substituted at the 3-position with a methyl group and at the 2-position with an ethanamine moiety. The compound appears as a white to off-white crystalline powder and is soluble in water, making it suitable for various biological applications .
Synthesis
The synthesis of this compound can be achieved through several methods, including classical organic reactions involving pyridine derivatives. The specific synthetic pathways may influence the yield and purity of the final product, which is crucial for subsequent biological evaluations.
Antimicrobial Properties
Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds structurally similar to this compound have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Minimum Inhibitory Concentration (MIC) Values:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.25 - 12.5 |
Bacillus subtilis | 75 |
Escherichia coli | <125 |
Pseudomonas aeruginosa | 150 |
These findings suggest that the compound could be developed into a potential antimicrobial agent .
Neurotransmitter Interaction
Preliminary studies have also explored the interaction of this compound with neurotransmitter receptors. It is hypothesized that it may modulate receptor activity, particularly in systems associated with dopamine and serotonin pathways. The binding affinity to various receptors is still under investigation, with initial results indicating potential for therapeutic applications in neuropharmacology .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various pyridine derivatives demonstrated that those related to this compound exhibited strong antibacterial properties, particularly against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Neuropharmacological Assessment : Another research effort focused on assessing the effects of this compound on neuronal nitric oxide synthase (nNOS). The results indicated that certain derivatives could selectively inhibit nNOS without affecting endothelial NOS (eNOS), suggesting potential applications in treating neurological disorders .
Properties
Molecular Formula |
C8H13ClN2 |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-3-2-6-10-8(7)4-5-9;/h2-3,6H,4-5,9H2,1H3;1H |
InChI Key |
RXJUFJLHDMRZOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CCN.Cl |
Origin of Product |
United States |
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